molecular formula C46H47ClN10O8S B15320280 Brd photac-I-3

Brd photac-I-3

Cat. No.: B15320280
M. Wt: 935.4 g/mol
InChI Key: SGZZPSOQAWRZGE-CDRRMRQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brd photac-I-3 is a photopharmacological compound designed for targeted degradation of bromodomain (BRD) proteins, which play critical roles in epigenetic regulation and transcriptional control. This molecule incorporates a light-sensitive azobenzene-based linker, enabling spatiotemporal control over BRD protein degradation. Upon irradiation at 390 nm, this compound undergoes a conformational change, facilitating proteolysis-targeting chimera (PROTAC)-like activity to recruit E3 ubiquitin ligases and induce ubiquitination of BRD proteins . Notably, its isomer-dependent activity and wavelength specificity distinguish it from traditional BRD inhibitors and degraders.

Properties

Molecular Formula

C46H47ClN10O8S

Molecular Weight

935.4 g/mol

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[[2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]-2,6-dimethoxyphenoxy]acetyl]amino]butyl]acetamide

InChI

InChI=1S/C46H47ClN10O8S/c1-24-25(2)66-46-40(24)41(27-11-13-28(47)14-12-27)50-33(43-55-52-26(3)57(43)46)21-38(59)48-17-6-7-18-49-39(60)23-65-42-35(63-4)19-29(20-36(42)64-5)53-54-32-10-8-9-30-31(32)22-56(45(30)62)34-15-16-37(58)51-44(34)61/h8-14,19-20,33-34H,6-7,15-18,21-23H2,1-5H3,(H,48,59)(H,49,60)(H,51,58,61)/t33-,34?/m0/s1

InChI Key

SGZZPSOQAWRZGE-CDRRMRQFSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=C(C=C(C=C4OC)N=NC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)OC)C8=CC=C(C=C8)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=C(C=C(C=C4OC)N=NC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)OC)C8=CC=C(C=C8)Cl)C

Origin of Product

United States

Preparation Methods

Diazotization and Azobenzene Formation

The synthesis begins with the diazotization of lenalidomide, a CRBN-binding immunomodulatory drug. Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates a diazonium salt intermediate, which is subsequently coupled to 2,6-dimethoxyphenol in an electrophilic aromatic substitution reaction. This step yields the azobenzene derivative 2 (Fig. 1), characterized by its ortho-methoxy groups that stabilize the trans-isomer under dark conditions.

Key Reaction Conditions

  • Diazotization : 0°C, 1 hr, HCl/NaNO₂ (1:1 molar ratio)
  • Coupling : RT, 12 hr, pH 7–8 (adjusted with NaHCO₃)

Alkylation and Linker Installation

The azobenzene intermediate 2 undergoes alkylation with tert-butyl bromoacetate in the presence of potassium carbonate (K₂CO₃) to introduce a carboxylic acid handle. Deprotection of the tert-butyl group using trifluoroacetic acid (TFA) yields the free carboxylic acid 3 , which serves as the central linker. Amide coupling with N-Boc-butane-1,4-diamine via HATU/DIEA activation forms intermediate 4 , followed by Boc deprotection to generate a primary amine.

Optimization Insights

  • Varying the diamine linker length (e.g., C3 vs. C4) revealed that a four-carbon spacer (C4) maximizes BRD4 degradation efficiency.
  • tert-Butyl bromoacetate was selected over ethyl analogs to minimize steric hindrance during alkylation.

Conjugation to (+)-JQ1

The final step involves coupling the primary amine of intermediate 4 to the carboxylic acid of (+)-JQ1 (5 ) using HATU and N,N-diisopropylethylamine (DIEA). This forms the critical amide bond, completing the 390 nm-light-responsive PHOTAC-I-3 structure. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) delivers the final compound in ≥98% purity.

Structural and Functional Analysis

Photoswitching Mechanism

The azobenzene linker undergoes reversible trans-to-cis isomerization under 390 nm light, enabling spatiotemporal control over BRD4 degradation. In the dark, the trans-configuration maintains a rigid structure, preventing productive engagement with the proteasome. Irradiation induces cis-isomerization, shortening the distance between the BET ligand and E3 ligase to ~7 Å, facilitating ternary complex formation.

Degradation Efficiency

This compound demonstrates selective degradation of BET proteins in lymphoblast cells (Table 1):

Target DC₅₀ (Light) DC₅₀ (Dark) Selectivity Ratio (Light/Dark)
BRD4 48 nM >1 µM >20.8
BRD3 52 nM >1 µM >19.2
BRD2 310 nM >1 µM >3.2

Data adapted from Reynders et al. (2020).

Challenges and Solutions in Synthesis

Diazonium Stability

The diazonium intermediate derived from lenalidomide is thermally unstable, requiring strict temperature control (0–5°C) during formation. Premature decomposition was mitigated by incremental addition of NaNO₂ and immediate use in the coupling step.

Azobenzene Isomer Purity

Chromatographic separation of trans/cis isomers proved unnecessary due to the thermodynamic preference for the trans-isomer (>95% at equilibrium in the dark). Photoirradiation experiments confirmed >80% cis-conversion after 5 min at 390 nm.

Solubility Considerations

The hydrophobic (+)-JQ1 moiety necessitated the use of polar aprotic solvents (e.g., DMF, DMSO) during final coupling. Precipitation in aqueous buffers was addressed by lyophilization from tert-butanol/water mixtures.

Comparative Analysis of Linker Designs

A library of PHOTAC analogs with varying linker lengths (C2–C6) was synthesized to evaluate degradation efficiency (Fig. 2). The C4 linker in PHOTAC-I-3 achieved optimal binding cooperativity between BRD4 and CRBN, as evidenced by:

  • SPR Analysis : Kₐ = 12 nM for ternary complex formation (C4 linker) vs. Kₐ = 89 nM (C3 linker).
  • Cellular EC₅₀ : 58 nM (C4) vs. 220 nM (C6) in MV4-11 leukemia cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Mechanistic Differences

Brd photac-I-3 is structurally analogous to dBET1, a well-characterized BRD degrader. However, this compound integrates an azobenzene linker, enabling light-dependent activation. In contrast, dBET1 operates constitutively. The topological distance between dBET1 and cis-Brd photac-I-3 differs, yet both exhibit comparable degradation efficacy. This paradox is attributed to the cis-isomer’s ability to adopt orientations conducive to ubiquitination despite suboptimal linker geometry .

Functional Efficacy and Specificity

Compound Wavelength Specificity Degradation Efficiency (10 µM) Hook Effect Observed? Key Functional Groups
This compound 390 nm High (BRD4, BRD2) Yes Azobenzene linker
dBET1 N/A Moderate No PEG linker
cis-Brd photac-I-3 390 nm High (BRD4, BRD2) Yes Azobenzene linker

This compound demonstrates superior spatiotemporal control compared to dBET1, with degradation activity strictly dependent on 390 nm irradiation. At 10 µM, this compound exhibits a pronounced "hook effect," where excess compound saturates the E3 ligase, reducing degradation efficiency . This contrasts with non-photoactivatable degraders like dBET1, which lack such dynamic tunability.

Clinical and Preclinical Relevance

While this compound remains in preclinical development, its BRD-targeting analogs have shown implications in inflammatory and oncological contexts. For instance, studies in bovine respiratory disease (BRD) models highlight the role of BRD proteins in immune dysregulation and neutrophil activation . However, this compound’s light-dependent mechanism may offer advantages in reducing off-target effects compared to non-specific BRD inhibitors used in antimicrobial trials .

Biological Activity

BRD PHOTAC-I-3 is a novel compound classified as a photoswitchable BET (bromodomain and extraterminal domain) bromodomain degrader, specifically designed to target BRD proteins involved in various cellular processes, including transcriptional regulation and oncogenesis. This document delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in degrading specific proteins, and relevant case studies.

Overview of this compound

Chemical Composition :
this compound is composed of a ligand for an E3 ubiquitin ligase, a photoswitch mechanism, and the BET bromodomain-targeting ligand (+)-JQ1. Its chemical formula includes elements such as chlorine, nitrogen, oxygen, and sulfur, contributing to its unique properties as a photoswitchable compound .

Mechanism of Action :
The compound operates through light-induced activation. When exposed to 390 nm light, this compound converts from an inactive trans isomer to an active cis isomer, facilitating the degradation of target proteins such as BRD4 and BRD3 in lymphoblast cells. Notably, degradation does not occur in the absence of light .

Protein Degradation

This compound has demonstrated significant efficacy in degrading BRD proteins:

  • Degradation Targets : Primarily BRD4 and BRD3; lesser activity against BRD2.
  • Concentration Range for Activity : Effective within 100 nM to 3 µM concentration range.
  • Irradiation Requirement : Requires exposure to 390 nm light for activation.

The degradation activity was confirmed through Western blot analysis, which showed a marked reduction in protein levels upon irradiation .

Cytotoxicity

In addition to its protein degradation capabilities, this compound exhibits cytotoxic effects on cancer cells. The compound's ability to induce apoptosis was observed in various cell lines when activated by light .

Study 1: Photopharmacology of Proteolysis-Targeting Chimeras

A study published in Frontiers in Chemistry explored the photopharmacological applications of PHOTACs like this compound. It highlighted that upon treatment with 10 µM of the compound at 390 nm irradiation, researchers observed significant degradation of BRD proteins . This study underscores the potential of using light-controlled degradation as a therapeutic strategy.

Study 2: Efficacy Against Cancer Cell Lines

Research documented in Theranostics demonstrated that this compound effectively reduced BRD4 levels in various cancer cell lines. The study noted that the compound could induce apoptosis more effectively than traditional small molecule inhibitors .

Comparative Data Table

Feature This compound Traditional BET Inhibitors (e.g., JQ1)
Target Proteins BRD4, BRD3 (lesser effect on BRD2)Primarily BRD4
Activation Method Light (390 nm)Continuous presence required
Cytotoxicity YesVariable
Concentration Range 100 nM - 3 µMVaries by compound
Mechanism of Action Photoswitchable degradationCompetitive inhibition

Q & A

Q. What foundational parameters are critical in designing experiments involving Brd photac-I-3?

Answer: Key parameters include hematological markers such as haptoglobin (HPT) , platelet count (PLT) , and hemoglobin (HGB) , which have been studied for their predictive value in BRD outcomes. For example, HPT (AUC = 0.68) and PLT (AUC = 0.51) show moderate accuracy in dairy calves, while HGB (AUC = 0.59) is relevant in cattle studies . Researchers should prioritize these markers in baseline experimental designs, ensuring alignment with species-specific physiological contexts.

How should researchers formulate a focused research question for this compound studies?

Answer: Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure questions. For instance:

  • Feasibility: Can PLT and HGB levels be measured cost-effectively in field conditions?
  • Novelty: How do cytokine interactions influence HPT variability in BRD pathogenesis? Ensure questions are neither too broad nor narrow, and validate through literature reviews .

Q. What ethical considerations are essential when designing this compound studies involving animal models?

Answer: Obtain ethical clearance for animal use, ensuring compliance with guidelines for humane treatment, sample size justification, and pain mitigation. Document procedures for data transparency and include oversight from veterinary experts in the research team .

Advanced Research Questions

Q. How can researchers reconcile contradictions in predictive accuracy of hematological parameters for this compound outcomes?

Answer: Contradictions (e.g., PLT’s low AUC in calves vs. cattle) may stem from species-specific responses or confounding variables like age or co-infections. To address this:

  • Conduct multivariate analyses to isolate parameter effects.
  • Use controlled experimental designs to standardize variables (e.g., infection stage, environmental stressors).
  • Validate findings through longitudinal studies .

Q. What methodologies enhance the reliability of data interpretation in this compound studies?

Answer:

  • Data triangulation : Combine hematological data with thoracic ultrasound scores and cytokine profiles .
  • Statistical validation : Apply bootstrapping or Bayesian models to assess parameter robustness in small samples.
  • Replication : Repeat experiments across diverse cohorts to confirm generalizability .

Q. How can researchers optimize the integration of primary and secondary data in this compound meta-analyses?

Answer:

  • Systematic reviews : Use PRISMA guidelines to identify relevant studies and assess bias.
  • Data harmonization : Standardize metrics (e.g., AUC thresholds, measurement units) across datasets.
  • Meta-regression : Explore heterogeneity sources (e.g., diagnostic criteria, sampling methods) .

Data Presentation and Validation

Q. What are best practices for presenting this compound research data in academic papers?

Answer:

  • IMRAD structure : Use Introduction, Methods, Results, and Discussion sections to contextualize findings.
  • Visualization : Include tables summarizing key parameters (see Table 1) and figures (e.g., ROC curves for AUC comparisons).
  • Appendix use : Archive raw data (e.g., large hematological datasets) separately to maintain readability .

Table 1 : Predictive Accuracy of Hematological Parameters in BRD Studies

ParameterSpeciesAUCStudy DesignReference
HPTDairy Calves0.68Observational CohortMoisá et al.
PLTDairy Calves0.51LongitudinalMoisá et al.
HGBStocker Cattle0.59Case-ControlRicheson et al.

Methodological Pitfalls to Avoid

  • Overgeneralization : Avoid extrapolating findings across species without validation .
  • Unclear hypotheses : Define mechanistic links (e.g., "How do cytokines modulate HPT in BRD?") rather than vague associations .
  • Ignoring confounders : Control for variables like vaccination status or co-infections in statistical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.